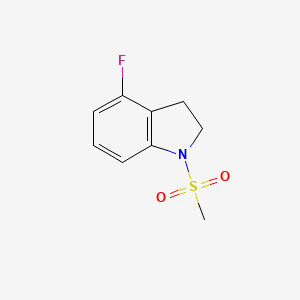

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

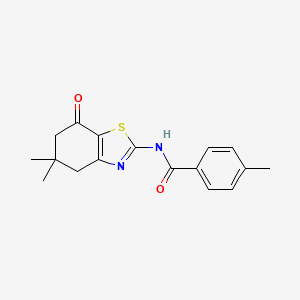

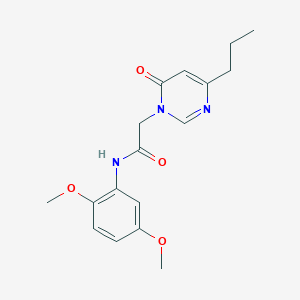

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H10FNO2S . It has a molecular weight of 215.24 . The IUPAC name for this compound is 4-fluoro-1-(methylsulfonyl)indoline . This compound is typically stored under refrigerated conditions .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is 1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole include a molecular weight of 215.24 and a molecular formula of C9H10FNO2S . The compound is typically stored under refrigerated conditions . Unfortunately, specific details such as boiling point and other physical properties were not available in the resources.Scientific Research Applications

Enantioselective Synthesis

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole and related compounds have been applied in enantioselective synthesis. For instance, in a study by Matsuzaki et al. (2013), the enantioselective addition of 1-fluoro-1,1-bis(phenylsulfonyl)methane (FBSM) to vinylogous imines from 2-arylindoles was achieved using chiral ammonium salts, highlighting the potential of these compounds in stereoselective organic synthesis (Matsuzaki et al., 2013).

Synthesis of Fluorinated Compounds

Prakash et al. (2010) developed a new protocol for synthesizing α-fluoro(disulfonyl)methane derivatives, including FBSM. This process is significant for preparing various fluoromethylated organic molecules, demonstrating the utility of 4-fluoro-1-methanesulfonyl-2,3-dihydroindole derivatives in synthesizing fluorine-containing compounds (Prakash et al., 2010).

Catalysis and Asymmetric Synthesis

A 2022 study by Bhosale et al. reported the use of chiral phosphoric acid (CPA) in catalyzing the asymmetric addition of α-fluoro(phenylsulfonyl)methane (FSM) derivatives to cyclic N-acyliminium, enabling the synthesis of compounds with contiguous quaternary stereocenters (Bhosale et al., 2022).

Fluorination Technology for Material Science

Kobayashi et al. (2003) utilized direct fluorination for materials relevant to lithium batteries. They successfully prepared 4-fluoro-1,3-dioxolan-2-one, which could be used as an additive in lithium-ion secondary batteries, showcasing another application of fluorination techniques involving 4-fluoro-1-methanesulfonyl-2,3-dihydroindole derivatives (Kobayashi et al., 2003).

Medicinal Chemistry and Drug Synthesis

Pesti et al. (2000) reported the synthesis of 2-fluoro-4-methylpyridine derivatives used in the production of cognition-enhancing drugs. This example highlights the role of such fluorinated compounds in the synthesis of pharmaceuticals (Pesti et al., 2000).

properties

IUPAC Name |

4-fluoro-1-methylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGGEKFVGEJPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)